4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride
Description
Properties
IUPAC Name |
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2.2ClH/c1-9-7-12(14(3)4)6-5-11(9)8-10(2)13;;/h5-7,10H,8,13H2,1-4H3;2*1H/t10-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNIAJBAJBCCYOT-XRIOVQLTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)CC(C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N(C)C)C[C@H](C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amiflamine Dihydrochloride typically involves the reaction of 4-dimethylamino-2,alpha-dimethylphenethylamine with hydrochloric acid to form the dihydrochloride salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of Amiflamine Dihydrochloride may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. Techniques such as high-pressure liquid chromatography (HPLC) may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Amiflamine Dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products: The major products formed from these reactions depend on the specific reaction conditions but can include various oxidized or reduced forms of the original compound, as well as substituted derivatives .
Scientific Research Applications
Amiflamine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving MAO-A inhibition.
Biology: The compound is employed in studies of neurotransmitter metabolism and the role of MAO-A in different biological processes.
Medicine: Amiflamine Dihydrochloride is investigated for its potential therapeutic effects in conditions related to serotonin metabolism, such as depression and anxiety disorders.
Mechanism of Action
Amiflamine Dihydrochloride exerts its effects by selectively inhibiting monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, the compound increases the levels of these neurotransmitters in the brain, which can have various therapeutic effects. The molecular targets include the serotonin transporter, which facilitates the entry of Amiflamine into serotonergic neurons .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Compounds for Comparison
The following compounds are selected based on structural and functional similarities:
Structural and Functional Analysis
Substituent Position and Chirality
- Target Compound vs.
- Target Compound vs. 2-(2-Aminopropyl)-N,N,4-trimethyl-aniline Dihydrochloride: As positional isomers, these compounds differ in the aminopropyl group’s attachment (4- vs. 2-position). This alters the electronic distribution on the aniline ring, which could influence solubility and interaction with hydrophobic binding pockets .
Salt Form and Solubility
All compared compounds are hydrochloride salts, suggesting similar solubility profiles in aqueous media. However, the dihydrochloride form in the target compound may offer enhanced solubility compared to mono-hydrochloride analogs like (3,3-difluoro-1-phenylcyclobutyl)methanamine hydrochloride .
Collision Cross-Section (CCS) and Physicochemical Properties
The target compound’s predicted CCS ([M+H]+: ~142.0 Ų) aligns with its analog, 4-(2-aminopropyl)-N,N-dimethylaniline dihydrochloride, indicating similar ion mobility and molecular shape. In contrast, the cyclobutyl derivative’s lower molecular weight (201.58 g/mol) correlates with a smaller CCS, impacting detection methods like ion mobility spectrometry .
Biological Activity
4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline dihydrochloride, also known as Amiflamine dihydrochloride, is a chemical compound recognized for its significant biological activity, particularly as a reversible inhibitor of monoamine oxidase A (MAO-A). This article reviews the biological properties, mechanisms of action, and relevant research findings regarding this compound.
- IUPAC Name: this compound
- Molecular Formula: C₁₂H₂₂Cl₂N₂
- Molecular Weight: 265.22 g/mol
- CAS Number: 2155840-44-9
Amiflamine dihydrochloride acts primarily by inhibiting MAO-A, an enzyme that degrades neurotransmitters such as serotonin, norepinephrine, and dopamine. By blocking this enzyme, the compound increases the availability of these neurotransmitters in the synaptic cleft, which can enhance mood and have antidepressant effects. The selective inhibition of MAO-A is particularly beneficial in treating mood disorders and other neuropsychiatric conditions.
Neuropharmacological Effects
Research indicates that Amiflamine dihydrochloride exhibits various neuropharmacological effects due to its interaction with serotonergic pathways. Its ability to increase serotonin levels is crucial in developing treatments for depression and anxiety disorders.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| MAO-A Inhibition | Reversible inhibition leading to increased serotonin levels |
| Antidepressant Effects | Potential use in treating depressive disorders |
| Neuroprotective | May offer protection against neurodegeneration |
Case Studies and Research Findings
- In Vivo Studies : Animal models have demonstrated that Amiflamine dihydrochloride administration leads to significant increases in serotonin levels, correlating with reduced depressive behaviors. These studies highlight its potential as a therapeutic agent in mood disorders.
- Clinical Trials : Limited clinical trials have explored the efficacy of Amiflamine in humans. One notable study indicated improvements in patients with major depressive disorder when treated with MAO-A inhibitors, including Amiflamine.
- Comparative Studies : Comparative research has shown that Amiflamine's selectivity for MAO-A over MAO-B enhances its therapeutic profile, reducing side effects commonly associated with non-selective MAO inhibitors .
Safety and Toxicology
While Amiflamine dihydrochloride shows promise in therapeutic applications, safety profiles must be thoroughly evaluated. Reports suggest that side effects may include hypertensive crises if combined with tyramine-rich foods, a common concern with MAO inhibitors.
Table 2: Safety Profile Summary
| Parameter | Findings |
|---|---|
| Side Effects | Hypertensive crises with dietary restrictions needed |
| Toxicity | Generally well-tolerated in controlled doses |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
